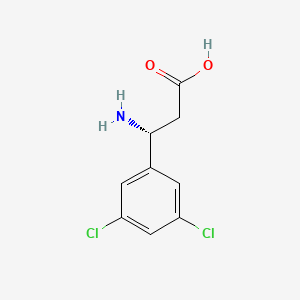
Tert-butyl 3-oxo-2,3-dihydro-1H-indene-1-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tert-butyl 3-oxo-2,3-dihydro-1H-indene-1-carboxylate is an organic compound with a complex structure that includes an indene core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 3-oxo-2,3-dihydro-1H-indene-1-carboxylate typically involves the reaction of phthalic anhydride with tert-butyl acetoacetate. This reaction is regioselective and leads to the formation of the desired compound through a series of steps that include the Knoevenagel reaction . The reaction conditions often involve the use of sodium methoxide in methanol, which facilitates the formation of the indene structure .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques.
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 3-oxo-2,3-dihydro-1H-indene-1-carboxylate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can lead to the formation of different indene derivatives.
Substitution: The compound can undergo substitution reactions, particularly at the indene core.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride. Reaction conditions vary depending on the desired product but often involve standard laboratory techniques such as reflux and distillation.
Major Products Formed
The major products formed from the reactions of this compound include various indene derivatives, which can be further utilized in organic synthesis and materials science .
Scientific Research Applications
Tert-butyl 3-oxo-2,3-dihydro-1H-indene-1-carboxylate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of biochemical pathways and enzyme interactions.
Industry: Utilized in the production of materials with specific properties, such as polymers and resins.
Mechanism of Action
The mechanism of action of tert-butyl 3-oxo-2,3-dihydro-1H-indene-1-carboxylate involves its interaction with various molecular targets. The compound can act as a substrate for enzymes, leading to the formation of different products through enzymatic reactions. The pathways involved often include oxidation-reduction reactions and substitution mechanisms .
Comparison with Similar Compounds
Similar Compounds
Tert-butyl (E)-3-oxo-2-(3-oxoisobenzofuran-1(3H)-ylidene)butanoate: This compound is similar in structure and is used in the synthesis of indene derivatives.
1-(Dicyanomethylene)-3-hydroxy-1H-indene-2-carboxylic Acid: Another related compound with applications in organic solar cells.
Uniqueness
Tert-butyl 3-oxo-2,3-dihydro-1H-indene-1-carboxylate is unique due to its specific indene core structure, which provides distinct chemical properties and reactivity. This makes it valuable in various fields of research and industry .
Properties
Molecular Formula |
C14H16O3 |
|---|---|
Molecular Weight |
232.27 g/mol |
IUPAC Name |
tert-butyl 3-oxo-1,2-dihydroindene-1-carboxylate |
InChI |
InChI=1S/C14H16O3/c1-14(2,3)17-13(16)11-8-12(15)10-7-5-4-6-9(10)11/h4-7,11H,8H2,1-3H3 |
InChI Key |
BFWQJNWTNASTFD-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)C1CC(=O)C2=CC=CC=C12 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


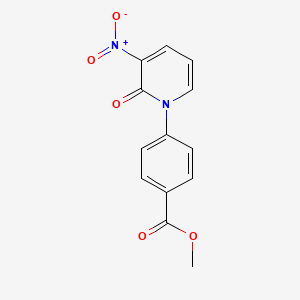
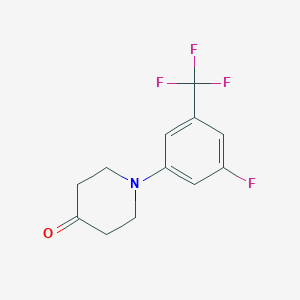
![4-Chloro-6-methyl-1-(2,2,2-trifluoroethyl)-1H-pyrazolo[3,4-D]pyrimidine](/img/structure/B13048412.png)

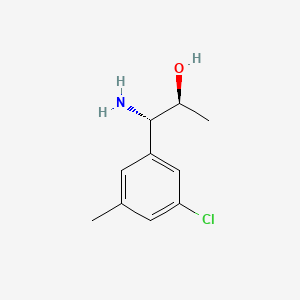
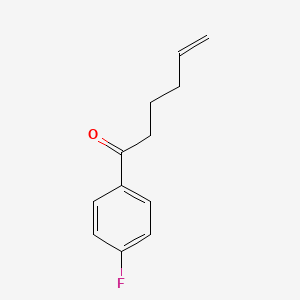

![Ethyl 3-(methoxy(methyl)carbamoyl)bicyclo[1.1.1]pentane-1-carboxylate](/img/structure/B13048431.png)
![1-(5-(3-Fluoroprop-1-YN-1-YL)pyridin-2-YL)-1H-pyrrolo[2,3-C]pyridine](/img/structure/B13048446.png)
![N-(7-((2R,4R,5R)-3,3-Difluoro-4-hydroxy-5-(hydroxymethyl)tetrahydrofuran-2-YL)-7H-pyrrolo[2,3-D]pyrimidin-4-YL)benzamide](/img/structure/B13048452.png)
